1-[(4-Methylphenyl)sulfonyl]pyrrolidin-3-amine
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Overview
Description
1-[(4-Methylphenyl)sulfonyl]pyrrolidin-3-amine is a compound with the molecular formula C11H16N2O2S . It is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds like this compound often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring allows for increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved sources, the compound’s pyrrolidine ring is known to be a versatile scaffold in drug discovery . It allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical and Chemical Properties Analysis
This compound has a molecular weight of 240.32g/mol . It has a complexity of 328, a rotatable bond count of 2, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 . Its topological polar surface area is 71.8, and it has a heavy atom count of 16 .Scientific Research Applications
Synthesis and Catalysis
1-[(4-Methylphenyl)sulfonyl]pyrrolidin-3-amine has been utilized in the field of synthetic chemistry and catalysis. For instance, it has been involved in Cu-catalyzed coupling reactions, enabling the synthesis of important (hetero)aryl methylsulfones. This process is significant for pharmaceutical developments (Ma et al., 2017). Furthermore, such compounds have been used in the study of elimination mechanisms in sulfamate esters, which are vital as models for enzyme inhibitors (Spillane et al., 2008).
Photoredox Catalysis
In the realm of photoredox catalysis, derivatives of this compound have been employed to facilitate the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds. This metal-free strategy has broadened the scope of utilizing primary amines in synthesis, showcasing versatility in creating complex molecular scaffolds (Ociepa et al., 2018).
Development of Functional Polymers
This compound has played a role in developing novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit desirable properties like high thermal stability, transparency, and flexibility, making them useful in various industrial applications (Liu et al., 2013).
Organic Synthesis
In organic synthesis, derivatives of this compound have been used in asymmetric addition reactions, forming highly functionalized compounds. These reactions have implications in creating enantioenriched synthons, essential in medicinal chemistry (Quintard & Alexakis, 2010).
Future Directions
Mechanism of Action
Target of Action
The compound belongs to the class of pyrrolidine derivatives, which are known to interact with a wide range of biological targets .
Mode of Action
Pyrrolidine derivatives are known for their diverse biological activities, which can be attributed to their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence a variety of biological pathways due to their diverse target selectivity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylpyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-9-2-4-11(5-3-9)16(14,15)13-7-6-10(12)8-13/h2-5,10H,6-8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNCMFDFMJTRKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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